molecular formula C19H26N2O2 B4391177 1-cyclohexyl-N-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

1-cyclohexyl-N-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4391177
M. Wt: 314.4 g/mol
InChI Key: DBBCYNPRCHVZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-N-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I (Pol I) transcription. It was discovered in 2012 by researchers at the University of Montreal and has since been studied extensively for its potential as an anti-cancer drug. CX-5461 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.

Mechanism of Action

CX-5461 inhibits Pol I transcription by binding to a specific pocket in the DNA-binding cleft of Pol I. This prevents the recruitment of Pol I to ribosomal DNA (rDNA) and blocks the synthesis of ribosomal RNA (rRNA). The resulting nucleolar stress activates the p53 pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, CX-5461 has been shown to have other biochemical and physiological effects. It has been shown to induce senescence in normal cells, which may limit its therapeutic potential. CX-5461 has also been shown to have immunomodulatory effects, enhancing the anti-tumor immune response.

Advantages and Limitations for Lab Experiments

CX-5461 has several advantages for use in lab experiments. It is a small molecule inhibitor with a well-defined mechanism of action, making it a useful tool for studying Pol I transcription and nucleolar stress. However, its low yield and relatively high cost may limit its use in large-scale experiments.

Future Directions

There are several potential future directions for research on CX-5461. One area of interest is the development of combination therapies with other anti-cancer drugs, such as PARP inhibitors or immune checkpoint inhibitors. Another area of interest is the identification of biomarkers that can predict response to CX-5461, which may help to identify patients who are most likely to benefit from treatment. Finally, there is interest in developing more potent and selective inhibitors of Pol I transcription, which may have improved therapeutic potential.

Scientific Research Applications

CX-5461 has been studied extensively for its potential as an anti-cancer drug. It has been shown to selectively inhibit Pol I transcription, leading to nucleolar stress and activation of the p53 pathway. This results in cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. CX-5461 has shown efficacy against a variety of cancer types, including hematological malignancies, breast cancer, and pancreatic cancer.

properties

IUPAC Name

1-cyclohexyl-N-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-13-8-9-17(14(2)10-13)20-19(23)15-11-18(22)21(12-15)16-6-4-3-5-7-16/h8-10,15-16H,3-7,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBCYNPRCHVZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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